tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a unique structure combining a spirocyclic framework with a fluorenyl and imidazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Moiety: The synthesis begins with the preparation of the 7-bromo-9,9-difluoro-9H-fluorene derivative.
Spirocyclic Framework Construction: The spirocyclic framework is constructed by reacting the imidazole-fluorenyl intermediate with a suitable azaspiroheptane precursor under specific conditions.
Final Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the fluorenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the fluorenyl moiety.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted fluorenyl derivatives, while oxidation and reduction can modify the functional groups on the imidazole and fluorenyl rings .
Scientific Research Applications
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
7-bromo-9,9-difluoro-9H-fluorene: Shares the fluorenyl moiety but lacks the imidazole and spirocyclic components.
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: Contains the fluorenyl moiety with a different functional group arrangement.
2-bromo-9,9-difluoro-7-iodo-9H-fluorene: Another fluorenyl derivative with different halogen substitutions.
Uniqueness
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its combination of a spirocyclic framework, fluorenyl moiety, and imidazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate, with CAS number 1441670-89-8, is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spirocyclic framework and a brominated fluorenyl moiety, which contribute to its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C27H26BrF2N3O2, with a molecular weight of approximately 542.41 g/mol. It exhibits a density of 1.5 g/cm³ and has a flash point of 365.7 °C, indicating stability under standard laboratory conditions .
Property | Value |
---|---|
Molecular Formula | C27H26BrF2N3O2 |
Molecular Weight | 542.41 g/mol |
Density | 1.5 g/cm³ |
Flash Point | 365.7 °C |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The compound's imidazole group is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity.
Biological Activity
Research indicates that this compound may exhibit antimicrobial and anticancer properties:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against multidrug-resistant strains. For instance, derivatives based on the fluorene structure have been tested against various bacterial strains, demonstrating zones of inhibition comparable to established antibiotics like vancomycin and gentamicin .
Anticancer Activity
In vitro studies have indicated that related compounds demonstrate cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby hindering cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several fluorene derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus with zones of inhibition ranging from 9 mm to 11 mm .
- Cytotoxicity Assessment : In another study focusing on anticancer properties, compounds derived from the fluorene scaffold were assessed for cytotoxicity against A549 and MDA-MB-231 cell lines. The results showed that some derivatives had IC50 values lower than those of Taxol, suggesting potent anticancer activity .
Properties
IUPAC Name |
tert-butyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrF2N3O2/c1-25(2,3)35-24(34)33-14-26(8-9-26)12-22(33)23-31-13-21(32-23)15-4-6-17-18-7-5-16(28)11-20(18)27(29,30)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEZIZZCMWUQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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